molecular formula C18H16N2O4 B13780133 2,2',5,6'-Tetrayltetraactyl-4,4'-bipyridine

2,2',5,6'-Tetrayltetraactyl-4,4'-bipyridine

Cat. No.: B13780133
M. Wt: 324.3 g/mol
InChI Key: SJWSKLDTPPOHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,5,6’-Tetrayltetraactyl-4,4’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods

Industrial production of 2,2’,5,6’-Tetrayltetraactyl-4,4’-bipyridine often employs large-scale coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2’,5,6’-Tetrayltetraactyl-4,4’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,5,6’-Tetrayltetraactyl-4,4’-bipyridine is unique due to its specific acetyl substitutions, which enhance its chemical reactivity and stability compared to other bipyridine derivatives. This makes it particularly valuable in applications requiring robust and versatile ligands .

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

1-[6-acetyl-4-(2,5-diacetylpyridin-4-yl)pyridin-2-yl]ethanone

InChI

InChI=1S/C18H16N2O4/c1-9(21)15-8-19-16(10(2)22)7-14(15)13-5-17(11(3)23)20-18(6-13)12(4)24/h5-8H,1-4H3

InChI Key

SJWSKLDTPPOHRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C(=O)C)C2=CC(=NC=C2C(=O)C)C(=O)C

Origin of Product

United States

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